molecular formula C7H14N2O4S2 B12429004 Homocysteine-cysteine disulfide-d4

Homocysteine-cysteine disulfide-d4

Cat. No.: B12429004
M. Wt: 258.4 g/mol
InChI Key: YPWSLBHSMIKTPR-RRVWJQJTSA-N
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Description

Homocysteine-cysteine disulfide-d4 is a compound that consists of homocysteine and cysteine linked by a disulfide bond. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. Homocysteine and its derivatives are sulfur-containing amino acids that play significant roles in various biological processes, including the methionine cycle and the transsulfuration pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homocysteine-cysteine disulfide-d4 typically involves the formation of a disulfide bond between homocysteine and cysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution to facilitate the formation of the disulfide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Homocysteine-cysteine disulfide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Homocysteine-cysteine disulfide-d4 has several scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for the quantification of thiol-containing compounds.

    Biology: Studied for its role in redox biology and cellular signaling.

    Medicine: Investigated for its involvement in cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Homocysteine-cysteine disulfide-d4 exerts its effects through its involvement in redox reactions and cellular signaling pathways. The disulfide bond can be reduced to release free thiol groups, which participate in various biochemical processes. The compound can modulate the redox status of cells and influence the activity of redox-sensitive enzymes and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homocysteine-cysteine disulfide-d4 is unique due to its isotopic labeling with deuterium, which makes it useful in mass spectrometry studies. This labeling allows for precise quantification and tracking of the compound in biological systems .

Properties

Molecular Formula

C7H14N2O4S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid

InChI

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2

InChI Key

YPWSLBHSMIKTPR-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N

Canonical SMILES

C(CSSCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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